![molecular formula C19H19N3O3 B6339208 2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester CAS No. 365542-62-7](/img/structure/B6339208.png)
2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their presence in a vast number of natural and synthetic therapeutically important compounds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , involves the use of spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR spectrum shows characteristic peaks for N-H, HC = N, C = N, and N-N . The 1H-NMR spectrum shows signals corresponding to CH3, CH2, Ar-H, azomethone, and CH, triazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the reaction of the appropriate carboxylic acid hydrazides with (aryl)isothiocyanates . This is followed by their acylation with acyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined by various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .Scientific Research Applications
Anticancer Applications
1,2,4-triazole derivatives, which include the compound , have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have demonstrated cytotoxic activity lower than 12 μM against the Hela cell line .
Antiviral Applications
Heterocycles based on the 1,2,3-triazole moiety, which is present in the compound, have been utilized in the development of several medicinal scaffolds that demonstrate antiviral activities .
Antibacterial Applications
The 1,2,3-triazole moiety has also been used in the development of compounds with antibacterial activities .
Antitubercular Applications
Compounds containing the 1,2,3-triazole moiety have shown potential in the development of antitubercular agents .
Use in Organic Reactions
Heterocyclic Schiff bases, which can be derived from compounds like the one , find promising potential applications as intermediates in organic reactions .
Use in Optoelectronics
The combination of two rings in an extensively coupled system, as in the compound, has significant potential applications, mainly in optoelectronics .
Use in Synthesis of Other Compounds
The compound has been used in the synthesis of other compounds, demonstrating its utility in chemical synthesis .
Potential Use in Sensors
Heterocyclic Schiff bases, which can be derived from compounds like the one , find promising potential applications as optical and electrical sensors .
Future Directions
The future directions in the research of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been associated with anticancer activity, suggesting they may influence pathways related to cell growth and proliferation .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
properties
IUPAC Name |
methyl 2-methoxy-6-[2-(4-phenyl-1,2,4-triazol-3-yl)ethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIQEHLWKHXBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[2-(4-phenyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzoic acid methyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.